molecular formula C22H23FN2O3 B15134332 methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate

methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate

Cat. No.: B15134332
M. Wt: 382.4 g/mol
InChI Key: NJKBTNATMCPTGH-IBGZPJMESA-N
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Description

Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of an indole ring, a fluorobenzyl group, and a carboxamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Amidation Reaction: The carboxamido linkage is formed by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl(S)-2-(1-(4-chlorobenzyl)-1H-indole-3-carboxamido)pentanoate
  • Methyl(S)-2-(1-(4-bromobenzyl)-1H-indole-3-carboxamido)pentanoate
  • Methyl(S)-2-(1-(4-methylbenzyl)-1H-indole-3-carboxamido)pentanoate

Uniqueness

Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23FN2O3

Molecular Weight

382.4 g/mol

IUPAC Name

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]pentanoate

InChI

InChI=1S/C22H23FN2O3/c1-3-6-19(22(27)28-2)24-21(26)18-14-25(20-8-5-4-7-17(18)20)13-15-9-11-16(23)12-10-15/h4-5,7-12,14,19H,3,6,13H2,1-2H3,(H,24,26)/t19-/m0/s1

InChI Key

NJKBTNATMCPTGH-IBGZPJMESA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Canonical SMILES

CCCC(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Origin of Product

United States

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